7-Chloro-6-iodoquinolin-4-OL

Description

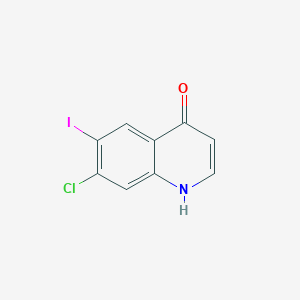

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCKEJPQIBCNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647831 | |

| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021913-03-0 | |

| Record name | 7-Chloro-6-iodo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 7 Chloro 6 Iodoquinolin 4 Ol and Its Structural Analogues

Conventional Synthetic Approaches to Halogenated Quinolinols

The synthesis of halogenated quinolinols has traditionally relied on the direct halogenation of a pre-formed quinoline (B57606) or quinolinol ring system. This approach, while straightforward in concept, is often complicated by issues of regioselectivity and harsh reaction conditions.

Sequential Halogenation Protocols

The introduction of two different halogen atoms onto specific positions of the quinoline ring, such as a chlorine at C7 and an iodine at C6, typically involves a stepwise, or sequential, process. In principle, one could start with 7-chloroquinolin-4-ol and subsequently introduce iodine, or begin with 6-iodoquinolin-4-ol (B1312100) and then perform a chlorination.

However, the directing effects of the substituents already present on the ring heavily influence the position of the incoming electrophile. The hydroxyl group at the C4-position (in its keto tautomeric form, quinolin-4(1H)-one) and the existing halogen atom direct incoming electrophiles, which can lead to a mixture of constitutional isomers. For example, the synthesis of the related compound Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) often faces challenges with the formation of byproducts due to competing halogenation at different positions. solubilityofthings.commdpi.com

Challenges and Limitations of Existing Synthetic Pathways

One significant hurdle is controlling the regioselectivity of the halogenation reactions. The quinoline nucleus has multiple sites susceptible to electrophilic attack, and the activating or deactivating properties of existing functional groups can lead to the formation of a complex mixture of isomers, which are often difficult to separate. google.com For instance, attempting to halogenate a quinolinol at a specific position might result in substitution at an undesired location, necessitating tedious purification steps.

| Challenge | Description | Impact on Synthesis |

| Poor Regioselectivity | The directing effects of existing substituents on the quinoline ring can lead to the formation of multiple constitutional isomers during halogenation. | Leads to complex product mixtures, difficult and costly separation processes, and reduced yield of the desired product. |

| Harsh Reaction Conditions | Many traditional halogenation methods require strong acids, high temperatures, or aggressive reagents. | Can cause degradation of the starting material or product, leading to lower yields and the formation of impurities. |

| Byproduct Formation | Over-halogenation (the introduction of more halogen atoms than desired) or other side reactions can occur. | Complicates the purification process and reduces the atom economy of the reaction. |

| Multi-step Procedures | Sequential introduction of halogens and other functional groups can lead to long and inefficient synthetic routes. | Increases time, cost, and waste generation for the overall synthesis. |

Novel and Optimized Synthetic Methodologies

To overcome the limitations of conventional methods, researchers have focused on developing more efficient, selective, and milder synthetic routes. These include one-pot procedures and the application of modern catalytic systems.

One-Pot Synthetic Procedures for 7-Chloro-6-iodoquinolin-4-OL

A more streamlined approach to the synthesis of this compound involves the direct and selective iodination of 7-chloroquinolin-4-ol. This method avoids the complexities of building the quinoline ring from scratch and offers a more direct path to the target molecule. One reported procedure utilizes N-iodosuccinimide (NIS) as the iodinating agent in acetic acid. vulcanchem.com This approach provides the desired product in a single, targeted step from a readily available precursor.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, represent a significant advance in efficiency. nih.govrsc.org For halogenated quinolines, this could involve, for example, the reduction of a nitro group followed by an in-situ condensation and cyclization to form the quinoline core. nih.gov

Table: Synthesis of this compound via Iodination

| Starting Material | Reagents | Solvent | Temperature | Outcome | Reference |

|---|

Palladium-Catalyzed Reactions in Quinoline Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis, offering mild and versatile methods for constructing complex molecules like substituted quinolines. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the precise formation of carbon-carbon bonds. nih.gov

These methods can be employed to build the quinoline scaffold itself. For example, a suitably substituted aniline (B41778) and an alkyne can be coupled and cyclized in a palladium-catalyzed process to form the quinoline ring with predefined substituents. This strategy allows for the introduction of the desired substitution pattern, including halogens, at an early stage, bypassing the regioselectivity problems of direct halogenation on the assembled ring. The derivatization of existing quinolone systems using palladium catalysis is also a common strategy. nih.gov

Derivatization and Scaffold Modification Techniques for Analogue Generation

Once the this compound scaffold is synthesized, it can serve as a versatile platform for generating a library of analogues through various chemical transformations.

The 4-hydroxyl group can be converted into a 4-chloro group using reagents like phosphoryl chloride (POCl₃). google.comolemiss.edu This creates a reactive site for nucleophilic aromatic substitution, allowing the introduction of a wide range of amines, alcohols, or thiols at the C4 position to generate diverse analogues. semanticscholar.orgresearchgate.net

Furthermore, the iodine atom at the C6 position is particularly useful for further functionalization via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive in these reactions than the carbon-chlorine bond, allowing for selective transformations at the C6 position. For example, Suzuki coupling with various boronic acids can introduce new aryl or heteroaryl groups, while Sonogashira coupling with terminal alkynes can install alkynyl moieties. This selective reactivity enables the synthesis of a wide array of complex derivatives. nih.gov

| Reaction Type | Position | Reagent Example | Function |

| Nucleophilic Substitution | C4 | Phosphoryl Chloride (POCl₃) followed by an amine (R-NH₂) | Converts the 4-hydroxyl to a 4-amino group. google.comolemiss.eduresearchgate.net |

| Suzuki Coupling | C6 | Arylboronic acid (Ar-B(OH)₂) and a Palladium catalyst | Introduces a new aryl group at the C6 position. nih.gov |

| Sonogashira Coupling | C6 | Terminal alkyne (R-C≡CH) and a Palladium/Copper catalyst | Introduces a new alkynyl group at the C6 position. nih.gov |

| Magnesiation | Various | Mixed lithium-magnesium reagents followed by an electrophile | Allows for functionalization at various positions on the quinoline ring. durham.ac.uk |

Advanced Spectroscopic and Theoretical Characterization of 7 Chloro 6 Iodoquinolin 4 Ol

Molecular Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FTIR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of a compound provides information about the fundamental molecular vibrations. For quinoline (B57606) derivatives, characteristic bands corresponding to the stretching and bending of C-H, C=C, C-N, and other functional groups can be observed. In a study on the related compound 5-Chloro-7-iodoquinolin-8-ol, the FTIR spectrum was recorded and analyzed. sid.ir The assignments of the observed vibrational frequencies were supported by quantum chemical calculations. sid.ir

Key vibrational modes for substituted quinolines include the O-H stretching vibrations, which are typically broad and appear at high wavenumbers, and the C=N stretching of the quinoline ring. The presence of halogen substituents (chloro and iodo) influences the vibrational frequencies of the C-X (X=Cl, I) bonds, which are expected in the lower frequency region of the spectrum.

Table 1: Selected FTIR Vibrational Frequencies for a Related Substituted Quinoline (5-Chloro-7-iodoquinolin-8-ol) sid.ir (Note: This data is for a closely related isomer and is presented for illustrative purposes.)

| Wavenumber (cm⁻¹) | Assignment |

| 3421 | O-H stretching |

| 1618 | C=C stretching |

| 1577 | C=N stretching |

| 1282 | C-O stretching |

| 821 | C-H out-of-plane bending |

| 675 | C-Cl stretching |

| 530 | C-I stretching |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy is a light scattering technique. The selection rules for the two techniques are different, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For 5-Chloro-7-iodoquinolin-8-ol, the FT-Raman spectrum was also recorded and analyzed in conjunction with the FTIR data. sid.ir This dual spectroscopic approach allows for a more complete assignment of the vibrational modes of the molecule. The vibrations of the quinoline ring system are often prominent in the Raman spectrum.

Quantum Chemical and Computational Analyses

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules. These theoretical methods can predict molecular geometries, vibrational frequencies, and electronic transitions, providing a deeper understanding of the experimental data.

Density Functional Theory (DFT) and Ab Initio HF Calculations

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are two widely used quantum chemical methods. DFT, in particular, has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems. pec.ac.inbohrium.com In the study of 5-Chloro-7-iodoquinolin-8-ol, both DFT (using the B3LYP functional) and HF methods were employed to optimize the molecular geometry and calculate the vibrational frequencies. sid.ir The calculated frequencies were then compared with the experimental FTIR and FT-Raman data to aid in the assignment of the spectral bands. sid.ir Such computational studies on various quinoline derivatives have demonstrated a high degree of agreement between predicted and experimental spectroscopic data. pec.ac.in

Analysis of HOMO-LUMO Energy Gaps and Charge Transfer Phenomena

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. tandfonline.com

The analysis of the HOMO and LUMO energy levels can also provide insights into charge transfer phenomena within the molecule. For 5-Chloro-7-iodoquinolin-8-ol, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. sid.ir This is a common feature in quinoline derivatives and can influence their electronic and optical properties. tandfonline.comarabjchem.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Substituted Quinoline (5-Chloro-7-iodoquinolin-8-ol) sid.ir (Note: This data is for a closely related isomer and is presented for illustrative purposes.)

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 3.89 |

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational technique used to study the delocalization of electron density and the interactions between different parts of a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the charge distribution. arabjchem.org The NBO analysis of 5-Chloro-7-iodoquinolin-8-ol was performed to investigate hyper-conjugative interactions and charge delocalization within the molecule. sid.ir This type of analysis is crucial for understanding the stability of the molecule arising from these electronic interactions. ijcce.ac.irnih.gov

Prediction of Molecular Geometry and Vibrational Wavenumbers

There is no available published research that provides a theoretical prediction of the molecular geometry or the vibrational wavenumbers for 7-Chloro-6-iodoquinolin-4-OL. Such studies, which typically employ computational methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, are essential for understanding the molecule's three-dimensional structure, bond lengths, bond angles, and its characteristic vibrational modes. While research exists for isomers like 5-Chloro-7-iodoquinolin-8-ol, this data is not transferable and cannot be used to describe this compound accurately. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Similarly, detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound is not present in the surveyed scientific literature. NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms within the structure. Although some chemical suppliers indicate the availability of such data upon request, it has not been published for public scientific review. bldpharm.com Without access to these spectra and their interpretation, a fundamental aspect of the compound's characterization remains undocumented in the public domain.

Mechanistic Insights into the Biological Activities of 7 Chloro 6 Iodoquinolin 4 Ol

Antineoplastic and Anticancer Mechanisms

7-Chloro-6-iodoquinolin-4-ol and its derivatives have demonstrated notable potential in combating cancer through several distinct mechanisms. These include the induction of programmed cell death in malignant cells, interference with cellular protein degradation machinery, generation of oxidative stress leading to DNA damage, and modulation of key signaling proteins involved in cancer progression.

Induction of Apoptosis in Cancer Cell Lines

Research has shown that derivatives of this compound can trigger apoptosis, a form of programmed cell death, in various cancer cell lines. For instance, a related compound, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione, was found to induce cytotoxicity in human lung cancer cells in a concentration-dependent manner. nih.gov This induction of cell death is associated with the loss of mitochondrial membrane potential and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Studies on other quinoline (B57606) derivatives have also highlighted their ability to induce apoptosis in breast cancer (MCF-7) and HeLa cell lines, often through the activation of caspase pathways.

Inhibition of Proteasome Activity

The proteasome is a critical cellular complex responsible for degrading unwanted or damaged proteins. Its inhibition can lead to the accumulation of these proteins, ultimately triggering cell death, and is a validated strategy in cancer therapy. Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a structurally similar compound, has been shown to inhibit the proteasome through both copper-dependent and independent mechanisms. ebi.ac.uk It can act as a metal ionophore, transporting metal ions that disrupt the proteasome's enzymatic activity. ebi.ac.uk At higher concentrations, direct inhibition of the proteasome has also been observed. ebi.ac.uk While direct studies on this compound are limited, the activity of its analogs suggests that proteasome inhibition may be a contributing factor to its anticancer effects.

Role in Oxidative Stress and DNA Damage Induction

The generation of reactive oxygen species (ROS) and subsequent oxidative stress can lead to significant DNA damage, pushing cancer cells towards apoptosis. Some ruthenium complexes incorporating ligands derived from 8-hydroxyquinoline (B1678124) have been found to exert their cytotoxic effects through the induction of oxidative stress, leading to DNA damage and apoptotic cell death. mdpi.com Another related compound, 5-chloro-7-iodoquinolin-8-ol (clioquinol), has been noted as an effective iron chelator that can block the formation of hydrogen peroxide. nih.gov While seemingly contradictory, the modulation of metal ions and their role in redox cycling is a complex process that can either promote or inhibit oxidative stress depending on the cellular context. The ability of quinoline derivatives to interact with metal ions suggests a potential role in modulating oxidative stress levels within cancer cells. inje.ac.kr

Modulation of KRAS Protein Activity

The KRAS protein is a key component of signaling pathways that regulate cell growth, proliferation, and survival. google.com Mutations in the KRAS gene are common in many cancers and lead to the production of a constantly active protein, driving uncontrolled cell growth. nih.gov this compound has been identified as a compound capable of modulating the activity of mutant KRAS proteins, particularly the G12C mutant. googleapis.comgoogle.com The mechanism involves the compound acting as an electrophile that can form a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, thereby inhibiting its activity. google.com This targeted inhibition of a key oncogenic driver represents a significant avenue for its antineoplastic effects.

Antimicrobial Modalities

Beyond its anticancer properties, this compound and its analogs exhibit antimicrobial activities, particularly against fungi. These actions are primarily centered on disrupting key morphological and developmental processes in pathogenic yeasts.

Antifungal Actions: Inhibition of Yeast-Hyphae Transition and Biofilm Formation

Candida albicans, a common opportunistic fungal pathogen, can switch from a yeast-like form to a more invasive hyphal form, a critical step in the formation of biofilms and the establishment of infections. nih.govmdpi.com Research on the related compound clioquinol has demonstrated its ability to inhibit this yeast-to-hyphae transition in a concentration-dependent manner in various growth media. nih.govd-nb.inforesearchgate.net This inhibition of filamentation is crucial as it reduces the virulence of the fungus. nih.gov

Furthermore, clioquinol has been shown to possess anti-biofilm activities. d-nb.inforesearchgate.net Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. By preventing the formation of these robust structures, quinoline-based compounds can render the fungal cells more susceptible to treatment. The proposed mechanism for these antifungal actions involves the chelation of metal ions like zinc, copper, and iron, which are essential for fungal growth and morphogenesis, thereby interfering with ion homeostasis. nih.govd-nb.inforesearchgate.net

Table 1: Summary of Mechanistic Insights

| Mechanism | Specific Action | Affected Cellular Process | Primary Biological Effect |

|---|---|---|---|

| Induction of Apoptosis | Activation of caspases, loss of mitochondrial membrane potential. nih.gov | Programmed cell death. | Anticancer. |

| Proteasome Inhibition | Disruption of proteasome enzymatic activity, often via metal ion transport. ebi.ac.uk | Protein degradation. | Anticancer. |

| Oxidative Stress and DNA Damage | Generation of reactive oxygen species (ROS), leading to DNA lesions. mdpi.com | Cellular homeostasis, DNA integrity. | Anticancer. |

| KRAS Protein Modulation | Covalent modification and inhibition of mutant KRAS G12C. google.com | Cell signaling, proliferation. | Antineoplastic. |

| Antifungal Action | Inhibition of yeast-to-hyphae transition and biofilm formation. nih.govd-nb.info | Fungal morphogenesis and virulence. | Antimicrobial. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) |

| Ruthenium |

| 8-hydroxyquinoline |

| KRAS protein |

| Candida albicans |

| Zinc |

| Copper |

| Iron |

Membrane Disruption and Ion Homeostasis Interference in Fungal Pathogens

Clioquinol demonstrates significant antifungal properties, primarily through a dual mechanism of action targeting the fungal cell membrane and disrupting metal ion homeostasis. d-nb.infonih.govresearchgate.net Its effect on the cell membrane of fungal pathogens like Candida albicans is concentration-dependent. d-nb.infonih.gov At high concentrations (e.g., 32 μg/mL), Clioquinol can directly cause membrane disruption. nih.gov At lower concentrations, it induces membrane depolarization, which compromises essential cellular processes and cell viability. d-nb.info

A key aspect of its antifungal mechanism is the interference with ion homeostasis, a feature that distinguishes it from many common antifungal agents. d-nb.inforesearchgate.net Clioquinol acts as a metal chelator, binding to essential metal ions such as zinc, copper, and iron. d-nb.infoebi.ac.uk This chelation depletes the fungal cell of crucial cofactors required for enzymatic functions. researchgate.net Studies have shown that the antifungal effects of Clioquinol can be reversed by the addition of exogenous metal ions, and its minimum inhibitory concentration (MIC) increases in media supplemented with these ions. d-nb.inforesearchgate.net Conversely, its potency is enhanced in the presence of other metal chelators. d-nb.info Research has specifically found that treatment with Clioquinol leads to a decrease in the cellular levels of labile ferrous iron in fungal cells. d-nb.inforesearchgate.net This ability to disrupt metal balance is central to its inhibition of fungal growth and biofilm formation. d-nb.info

Table 1: Effect of Clioquinol on Candida albicans Cell Membrane Integrity

| Clioquinol Concentration | Propidium Iodide (PI) Uptake Increase (%) | Interpretation |

|---|---|---|

| 1 μg/ml | 14.6% | Minimal Disruption |

| 2 μg/ml | 17.0% | Minimal Disruption |

| 4 μg/ml | 58.8% | Moderate Disruption |

| 8 μg/ml | 68.5% | Significant Disruption |

| 16 μg/ml | 82.6% | High Disruption |

| 32 μg/ml | 96.9% | Severe Disruption |

Data sourced from a study on C. albicans incubated for 12 hours. nih.gov PI is a fluorescent dye that can only enter cells with compromised membranes.

Antibacterial Spectrum and Efficacy

Clioquinol is recognized as a broad-spectrum antibacterial agent with activity against various bacterial species. pharmacompass.comdrugbank.com It is a member of the hydroxyquinoline family of drugs, which are known to inhibit enzymes involved in DNA replication, contributing to their antimicrobial effects. ebi.ac.uk Its mechanism is also heavily linked to its function as a potent chelator of metal ions like zinc and copper. nih.govresearchgate.net As in fungi, these metal ions are essential for a significant portion of the bacterial proteome, and their sequestration by Clioquinol disrupts vital cellular functions. nih.gov

The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net While specific MIC values for the standalone compound are varied in literature, studies on its complexes provide insight into its efficacy. For instance, a palladium(II) complex of Clioquinol showed notable activity against a range of bacteria.

Table 2: Antibacterial Efficacy of a K[PdCl₂(CQ)] Complex

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 62.5 |

| Staphylococcus epidermidis | Gram-positive | 31.2 |

| Enterococcus faecalis | Gram-positive | 125 |

| Escherichia coli | Gram-negative | 125 |

| Klebsiella pneumoniae | Gram-negative | 125 |

| Pseudomonas aeruginosa | Gram-negative | 250 |

Data adapted from a study on a potassium salt of a dichlorido(clioquinolato)palladate(II) complex. nih.gov Values indicate the efficacy of the complex, not the parent compound alone.

Antiprotozoal Efficacy against Leishmania Species and Amoebic Pathogens

Clioquinol has a history of use as an oral antiprotozoal agent, particularly for treating intestinal amebiasis. nih.govresearchgate.net Its mechanism against amoebic pathogens is thought to involve the chelation of ferrous ions that are essential for the protozoa's metabolism. simplepharmanotes.com

More recent research has highlighted its potent and selective activity against pathogenic Leishmania species. lookchem.com Studies have demonstrated high efficacy against both the promastigote and amastigote stages of Leishmania amazonensis and Leishmania infantum. nih.govnih.gov The compound was found to be more effective against the intracellular amastigote stage of the parasite. nih.gov

The mechanism of action in Leishmania involves the induction of significant morphological and biochemical changes. nih.govresearchgate.net Treatment with Clioquinol leads to a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov This culminates in the rupture of the parasite's plasma membrane, suggesting a necrotic mode of cell death. nih.govresearchgate.net Importantly, Clioquinol shows high selectivity, being considerably less toxic to host macrophages compared to its effect on the parasites. nih.gov

Table 3: In Vitro Antileishmanial Activity of Clioquinol (IC₅₀ values in µM)

| Leishmania Species | Promastigote Stage | Axenic Amastigote Stage |

|---|---|---|

| L. amazonensis | 8.35 ± 0.82 | 6.15 ± 0.43 |

| L. infantum | 4.71 ± 1.15 | 3.21 ± 0.56 |

Data sourced from Tavares et al., 2018. nih.gov

Antiviral Properties and Associated Biological Pathways

The antiviral activity of Clioquinol is linked to its classification as a hydroxyquinoline. ebi.ac.uk This family of compounds is understood to inhibit certain enzymes that are critical for DNA replication. ebi.ac.uk By targeting these fundamental viral processes, Clioquinol and related quinoline derivatives can disrupt the life cycle of viruses. ebi.ac.ukacs.org While this provides a general mechanistic framework, specific pathways affected by Clioquinol in different viral species require more detailed investigation.

Mechanisms Related to Neurological Disorders Research

In the context of Alzheimer's disease (AD), Clioquinol's primary mechanism of action is its ability to function as a metal chelator or ionophore. ebi.ac.uknih.gov AD pathology is associated with the dyshomeostasis of biometals, particularly copper, zinc, and iron, which accumulate in the characteristic amyloid-beta (Aβ) plaques. mdpi.comnih.gov These metal ions are involved in the stabilization and aggregation of Aβ peptides. ebi.ac.uknih.gov

Clioquinol possesses a moderate affinity for Cu²⁺, Zn²⁺, and Fe²⁺. nih.govplos.org By binding to these excess metal ions, it can dissolve amyloid deposits and inhibit metal-induced Aβ aggregation. mdpi.comnih.gov Some research characterizes it more specifically as an ionophore, a molecule that can transport ions across cell membranes. nih.gov This suggests it may act by redistributing copper and zinc from extracellular plaques into metal-deficient neurons, potentially restoring function to metal-dependent enzymes. nih.gov

In animal models of AD, such as the Tg2576 mouse, oral treatment with Clioquinol has been shown to reduce brain Aβ deposition by as much as 40%. plos.org Mechanistically, the chelation of copper by Clioquinol reduces the catalytic production of toxic reactive oxygen species like hydrogen peroxide (H₂O₂) by the Aβ-copper complex. nih.gov Furthermore, research indicates that Clioquinol can reduce levels of phosphorylated tau proteins, another key feature of AD pathology. researchgate.net

Table 4: Metal Binding Affinity of Clioquinol

| Metal Ion | Dissociation Constant (Kd) |

|---|---|

| Copper (Cu²⁺) | 1.2 x 10⁻¹⁰ M |

| Zinc (Zn²⁺) | 7 x 10⁻⁸ M |

Data sourced from Ayton et al., 2017. nih.gov

The neuroprotective potential of Clioquinol has also been investigated in models of Parkinson's disease (PD), where metal dyshomeostasis and oxidative stress are also implicated in the pathology. ebi.ac.uk The ability of Clioquinol to chelate and redistribute metals, particularly iron, is central to its effects in this context. ebi.ac.ukwikigenes.org

Studies using neurotoxin-induced models of PD (e.g., MPTP and 6-hydroxydopamine) have shown that iron chelators, including Clioquinol, can be neuroprotective. wikigenes.org This action is attributed to the prevention of oxidative damage within dopamine-producing neurons, which are progressively lost in PD. wikigenes.org The proposed mechanism involves the inhibition of oxidative stress and the modulation of neuroinflammatory pathways, which contribute to the neurodegenerative process.

Enzyme Inhibition Activities Related to DNA Replication

The quinolone scaffold is a well-established pharmacophore known to target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, quinolones can induce the formation of cleavage complexes, leading to double-strand DNA breaks and ultimately bacterial cell death atsu.edunih.gov.

Furthermore, studies on related hydroxyquinolines have indicated their ability to inhibit enzymes involved in DNA replication acs.org. For example, 7-Amino-5-chloroquinolin-8-ol has been reported to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase mdpi.com. This suggests that the quinoline nucleus, with its specific halogenation pattern, is a key determinant of this biological activity.

While a specific data table for the enzyme inhibition of this compound is not available, the following table for related quinoline derivatives illustrates the type of data generated in such studies. This data is for different, but structurally related, compounds and serves to demonstrate the research in this area.

Table 1: DNA Gyrase Inhibition by Novel Quinolone Derivatives

| Compound | Substituent at C7 | DNA Gyrase IC₅₀ (µM) | Antibacterial Activity (MIC against E. coli in µg/mL) |

| Compound A | Piperazinyl | 0.5 | 0.1 |

| Compound B | 3-Aminopyrrolidinyl | 0.2 | 0.05 |

| Compound C | 4-Methylpiperazinyl | 0.8 | 0.2 |

| Nalidixic Acid | (Reference) | >100 | 8 |

| Ciprofloxacin | (Reference) | 0.9 | 0.01 |

This table is a representative example based on data for various quinolone derivatives and does not represent data for this compound.

The interaction of quinoline derivatives is not limited to bacterial enzymes. Some have been investigated for their effects on human topoisomerases, which are important targets in cancer chemotherapy nih.gov. The ability of certain quinazolinediones, which share structural similarities with quinolones, to intercalate into DNA and inhibit human topoisomerase I has been documented nih.gov. Additionally, metal complexes of halogenated 8-hydroxyquinolines have been shown to bind to DNA, likely through intercalation, and exhibit topoisomerase I inhibition researchgate.netresearchgate.net.

Structure Activity Relationship Sar Studies of 7 Chloro 6 Iodoquinolin 4 Ol Derivatives

Impact of Halogen Substitutions on Biological Efficacy

The presence and positioning of halogen atoms on the quinoline (B57606) ring are pivotal determinants of the biological activity of 7-Chloro-6-iodoquinolin-4-ol derivatives. The inherent properties of halogens—such as their electronegativity, size, and lipophilicity—can drastically alter a molecule's interaction with biological targets, cellular uptake, and metabolic stability. orientjchem.org

For instance, the 7-chloro substituent is considered optimal for the antimalarial activity of 4-aminoquinolines, and many potent compounds that overcome chloroquine (B1663885) resistance retain this feature. pharmacy180.comnih.gov In the context of antiprotozoal agents, the substitution pattern is crucial. Studies on quinoline derivatives targeting Leishmania have shown that a chloro group at the C-6 position can lead to a highly active compound. mdpi.comresearchgate.net However, further substitution, such as adding a fluorine atom at C-5 or C-7 while retaining the 6-chloro group, resulted in a significant decrease in antileishmanial activity. mdpi.comresearchgate.net Interestingly, the combination of a 6-chloro and a 7-fluoro substituent on the quinoline ring, while reducing direct potency, was found to lower cytotoxicity and enhance metabolic stability. mdpi.comnih.gov

In the pursuit of anticancer agents, the presence of electron-withdrawing groups, including halogens, has been noted as important for activity. nih.gov SAR studies on quinoline-triazole hybrids revealed that derivatives featuring a chlorine atom at the C-7 position were generally more active against Plasmodium falciparum. sci-hub.se Similarly, for antitubercular activity, halogen substitution at the 6-position of the quinoline ring influences efficacy, with 6-bromo derivatives showing promising results. nih.gov The antifungal activity of 8-hydroxyquinoline (B1678124) derivatives is also modulated by halogens at the 7-position, with the order of potency observed as 7-Br > 7-H > 7-I. researchgate.net This highlights that the specific halogen and its location are critical, and there is no single rule that applies across all therapeutic areas.

| Position | Halogen/Substituent | Biological Activity | Observation | Reference |

|---|---|---|---|---|

| C-7 | Chloro | Antimalarial | Optimal for activity against P. falciparum. | pharmacy180.comnih.gov |

| C-6 | Chloro | Antileishmanial | Leads to a highly active derivative. | mdpi.comresearchgate.net |

| C-6 and C-7 | 6-Chloro and 7-Fluoro | Antileishmanial | Decreased potency but lower cytotoxicity and improved metabolic stability. | mdpi.comnih.gov |

| C-6 | Bromo | Antitubercular | Demonstrated good activity against M. tuberculosis. | nih.gov |

| C-7 | Bromo | Antifungal | More potent than iodo-substituted and unsubstituted analogues. | researchgate.net |

Analysis of Quinoline Ring Modifications and Side Chain Diversifications

Beyond halogen substitutions, modifications to other parts of the quinoline ring and the introduction of diverse side chains are crucial strategies for optimizing the pharmacological properties of this compound derivatives. These modifications can enhance potency, improve selectivity, and alter pharmacokinetic profiles.

For anticancer applications, substitutions at positions C-2 and C-3 of the quinoline ring have been found to yield compounds more active against certain cancer cell lines than those substituted at C-4 and C-8. orientjchem.org The introduction of various functional groups, such as a hydroxyl or methoxy (B1213986) group at C-7, can also improve antitumor activity. orientjchem.org The versatility of the quinoline scaffold allows it to be combined with other heterocyclic structures to develop novel agents. orientjchem.org For example, quinoline derivatives incorporating arylnitro and aminochalcone moieties have demonstrated significant antiprotozoal activity. researchgate.net

Side chain diversification is a cornerstone of SAR studies for quinoline-based compounds. In the development of antimalarials, a dialkylaminoalkyl side chain at the C-4 position, particularly a 4-diethylaminomethyl butyl amino chain, is considered optimal for activity. pharmacy180.com The presence of a tertiary amine within this side chain is also a key feature for potency. pharmacy180.com Further studies on 4-aminoquinolines have explored a wide array of side chains, including those that form diaryl ether and biaryl analogs, with the biaryl-containing subset showing consistently good potency against drug-resistant malarial strains. nih.gov For antitubercular agents, modifications to an alkoxy side chain attached at the C-4 position via a propan-2-ol linker were shown to directly impact activity. nih.gov In the context of anticancer VEGFR-II inhibitors, a series of derivatives was created by modifying a piperazinyl-ethanone side chain attached to the C-4 position of a 7-chloroquinoline (B30040) core. nih.gov

| Modification Type | Position(s) | Modification Detail | Targeted Activity | Outcome | Reference |

|---|---|---|---|---|---|

| Ring Substitution | C-2, C-3 | General Substituents | Anticancer | Potentially more active than C-4, C-8 substituted analogues. | orientjchem.org |

| Side Chain | C-4 | Dialkylaminoalkyl chain | Antimalarial | Optimal for activity, key feature in chloroquine. | pharmacy180.com |

| Side Chain | C-4 | Biaryl-containing side chains | Antimalarial | Good potency against drug-resistant strains. | nih.gov |

| Side Chain | C-4 | Alkoxypropanol chain | Antitubercular | Alkoxy group size and nature affect activity. | nih.gov |

| Side Chain | C-4 | Piperazinyl-ethanone chain | Anticancer (VEGFR-II) | Amination with different secondary amines led to potent inhibitors. | nih.gov |

| Ring Fusion | - | Fusion with triazole ring | Anticonvulsant | Created potent 7-alkoxyl-4,5-dihydro- orientjchem.orgnih.govnih.govtriazolo[4,3-a]quinolines. | researchgate.net |

Correlation between Molecular Structure and Target Interaction

Understanding the correlation between the molecular structure of this compound derivatives and their interaction with biological targets is fundamental to rational drug design. The quinoline scaffold is a versatile pharmacophore capable of engaging in various binding modes with a range of biological macromolecules, including enzymes, receptors, and nucleic acids. orientjchem.orgresearchgate.net

A significant area of research involves quinoline derivatives as kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block the phosphorylation process that drives many pathological signaling pathways, particularly in cancer. nih.govmdpi.com For example, certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key kinase in angiogenesis. nih.gov

Another critical target for quinoline derivatives is nucleic acids. Specifically, indoloquinolines, which can be synthesized from iodoquinoline precursors, have been shown to act as G-quadruplex (G4) stabilizers. nih.gov G-quadruplexes are non-canonical DNA structures prevalent in the promoter regions of oncogenes like KRAS. By selectively stabilizing the G4 structure in the KRAS promoter, these compounds can downregulate the gene's transcription, proving lethal to cancer cells dependent on KRAS signaling. nih.gov This highlights a highly specific mechanism of action where the planar quinoline structure facilitates intercalation and stabilization of the G4 structure. nih.gov

Furthermore, halogenated quinolinol derivatives, such as 5-chloro-7-iodoquinolin-8-ol (Clioquinol), a structural relative of the title compound, are known to be potent metal chelators. nih.gov This property allows them to inhibit metalloenzymes. Clioquinol (B1669181) has been shown to inhibit HIF-1α prolyl hydroxylase (PHD) and the factor inhibiting HIF (FIH), enzymes that require iron and 2-oxoglutarate for activity. nih.govresearchgate.net By chelating the iron ion in the active site, these compounds disrupt the enzyme's function, which can have therapeutic implications in diseases like cancer. researchgate.net

Computational Approaches in SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools to elucidate the structure-activity relationships of compounds like this compound derivatives. These in silico methods accelerate the design-synthesis-test cycle by predicting biological activities and explaining experimental observations at a molecular level.

Molecular docking is a widely used technique to predict the binding conformation and affinity of a ligand within the active site of a target protein. For instance, docking studies were crucial in confirming that a novel 7-chloro-4-(piperazin-1-yl)quinoline derivative binds to the ATP-binding site of VEGFR-II in a manner similar to other known inhibitors, thereby validating its mechanism of action. nih.gov Similarly, docking has been used to evaluate the interaction of quinolone derivatives with the colchicine-binding site of tubulin, identifying them as potential antimitotic agents. researchgate.net

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a target protein to design potent and selective inhibitors. A notable example is the design of 8-hydroxyquinoline-7-carboxamides as inhibitors of HIF-1α prolyl hydroxylase (EGLN), which was based on the X-ray crystal structure of the enzyme. researchgate.net This approach allows for the rational design of molecules that fit precisely into the target's active site, maximizing favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While not explicitly detailed for this compound in the provided context, this method is broadly applied to quinoline derivatives to predict the activity of novel compounds based on physicochemical descriptors. Furthermore, computational methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net Density Functional Theory (DFT) calculations are also employed to understand the electronic properties of these molecules, which can be combined with docking studies to provide a more comprehensive picture of their target interactions. acs.org

Advanced Analytical Methodologies for 7 Chloro 6 Iodoquinolin 4 Ol Research

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of 7-Chloro-6-iodoquinolin-4-OL in various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of quinoline (B57606) derivatives. For structurally similar compounds like 5-Chloro-7-iodo-8-quinolinol, HPLC methods have been successfully developed, indicating the applicability of this technique to this compound. sigmaaldrich.com A typical HPLC method for a halogenated quinolinol would involve a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

Detection in HPLC can be achieved through various methods, with UV-Vis spectroscopy being one of the most common. The quinoline ring system possesses strong chromophores, leading to significant absorbance in the UV region, typically between 200-400 nm. For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be employed to acquire the full UV-Vis spectrum of the eluting compound, aiding in peak identification and purity assessment.

Furthermore, coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool for the unequivocal identification and quantification of this compound. nih.gov This combination allows for the determination of the molecular weight and fragmentation pattern of the compound, offering a high degree of specificity.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Quinolinol Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, derivatization can be employed to increase its volatility and thermal stability if necessary. The use of GC-MS for the determination of quinoline and its derivatives in various samples has been well-documented. fxcsxb.com

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column by a carrier gas (usually helium). The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification.

The electron ionization (EI) mode is commonly used in GC-MS, which generates a library-searchable mass spectrum. The fragmentation pattern of this compound would be expected to show characteristic losses of the chloro and iodo substituents, as well as fragmentation of the quinoline ring.

Table 2: Representative GC-MS Operating Conditions for Quinoline Derivative Analysis

| Parameter | Condition |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Spectrometric Approaches

Spectrometric methods are indispensable for the quantitative analysis and structural elucidation of this compound, providing information on its electronic properties and molecular structure.

Spectrofluorimetric Quantification

The inherent fluorescence of the quinoline nucleus provides a basis for highly sensitive and selective spectrofluorimetric quantification. researchgate.netnih.gov The presence of substituents on the quinoline ring, such as the chloro and iodo groups in this compound, can influence the fluorescence properties, including the excitation and emission wavelengths and the quantum yield.

For spectrofluorimetric analysis, a solution of the compound is excited at a specific wavelength, and the resulting fluorescence emission is measured at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the compound, allowing for its quantification. This technique is known for its high sensitivity, often reaching the parts-per-billion (ppb) level. The development of a spectrofluorimetric method for this compound would involve determining its optimal excitation and emission wavelengths.

Table 3: Hypothetical Spectrofluorimetric Data for a Halogenated Quinolinol

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | 320 |

| Emission Maximum (λem) | 450 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Biomolecule Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile molecules, such as biomolecule adducts. The study of how compounds like this compound interact with biomolecules, such as DNA and proteins, is crucial in understanding their mechanisms of action and potential toxicity. ESI-MS can be used to detect and characterize the covalent adducts formed between the compound and these biomolecules. nih.gov

In a typical ESI-MS experiment, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the ions are expelled into the gas phase and enter the mass spectrometer. This gentle ionization process allows for the detection of the intact biomolecule-adduct complex.

Tandem mass spectrometry (MS/MS) can then be used to fragment the adduct and provide structural information, such as the site of adduction on the biomolecule. This technique offers high sensitivity and specificity for the detection of biomolecule adducts in complex biological samples.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, iodine, nitrogen, and oxygen should agree with the theoretical values calculated from its molecular formula, C9H5ClINO. nih.gov This analysis is a critical step in confirming the identity and purity of a synthesized compound. The theoretical elemental composition provides a benchmark against which the results of the experimental analysis are compared.

Table 4: Theoretical Elemental Composition of this compound (C9H5ClINO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 35.39% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.66% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.61% |

| Iodine | I | 126.90 | 1 | 126.90 | 41.54% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.59% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.24% |

| Total | 305.50 | 100.00% |

Complexation Chemistry and Chelation Properties of 7 Chloro 6 Iodoquinolin 4 Ol

Metal Ion Binding Affinity and Selectivity

The affinity and selectivity of a hydroxyquinoline ligand for different metal ions are governed by several factors, including the pH of the medium, the electronic properties of the metal ion, and the nature of substituents on the quinoline (B57606) ring. Halogen substituents, such as the chloro and iodo groups present in 7-Chloro-6-iodoquinolin-4-OL, can significantly influence the ligand's acidity and its binding characteristics.

Based on studies of analogous compounds like 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), it is anticipated that this compound would exhibit a pronounced affinity for divalent transition metal ions. nih.govabcam.com The binding preference often follows the Irving-Williams series, which predicts the stability of high-spin octahedral complexes as: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Consequently, a high affinity for copper(II) and zinc(II) ions is expected. abcam.com

The chelation of copper(II) and zinc(II) by hydroxyquinoline derivatives is a well-established process. For 8-hydroxyquinoline (B1678124) analogs like Clioquinol (B1669181), chelation occurs through bidentate coordination, where the metal ion binds to both the deprotonated hydroxyl oxygen and the quinoline ring nitrogen atom, forming a stable five-membered ring. nih.govresearchgate.net This interaction transforms the ligand into a potent ionophore, capable of transporting metal ions across biological membranes. abcam.com

For this compound, the most probable chelation mechanism would involve a similar bidentate coordination. The metal ion would bind to the oxygen atom of the 4-hydroxy group (or the 4-keto group of its tautomer) and the nitrogen atom of the quinoline ring. The presence of iodine at a nearby position (C-7 in Clioquinol, C-6 in this compound) has been noted to enhance the ionophoric activity for zinc. nih.gov Studies on Clioquinol have demonstrated its ability to effectively chelate and transport both copper and zinc. nih.govnih.gov

Table 1: Predicted Chelation Properties with Copper and Zinc

| Metal Ion | Predicted Coordination Sites | Potential Stoichiometry (Metal:Ligand) |

|---|---|---|

| Copper (Cu²⁺) | 4-Keto Oxygen, Ring Nitrogen | 1:1, 1:2 |

Data is inferred from the behavior of analogous 4-quinolone and 8-hydroxyquinoline compounds.

Beyond copper and zinc, hydroxyquinolines are known to be potent iron chelators. researchgate.net 8-hydroxyquinoline and its derivatives can form stable complexes with iron(III), effectively sequestering it from the biological environment. researchgate.net This property is significant as iron is a crucial element in many biological processes, and its dysregulation is implicated in various conditions. The chelation mechanism is similar, involving the formation of a stable complex with the hydroxyl oxygen and ring nitrogen. It is therefore highly probable that this compound would also act as an effective chelator for iron and other biologically important metal ions such as manganese(II) and cobalt(II).

Formation of Organometallic Complexes

The ability of halogenated hydroxyquinolines to act as versatile ligands has led to their use in the synthesis of a wide range of organometallic complexes. These complexes often exhibit novel chemical and biological properties distinct from the free ligand.

Gallium(III) has attracted significant attention for its therapeutic applications, partly because it can mimic iron(III) in biological systems. rsc.org Gallium(III) forms stable, typically hexacoordinated, tris-chelated complexes with 8-hydroxyquinoline and its derivatives. rsc.orgacs.orgtandfonline.com For instance, the complex tris(5-chloro-8-quinolinolato) gallium(III) has been synthesized and studied for its antiproliferative activity. nih.gov The coordination involves three bidentate hydroxyquinoline ligands binding to the central gallium ion through their nitrogen and deprotonated oxygen atoms. acs.org It is highly likely that this compound would react similarly with gallium(III) salts to form a stable tris-chelated complex, [Ga(7-Cl-6-I-Q-4-O)₃].

Zinc(II) and copper(II) complexes with halogenated hydroxyquinolines are widely reported. The compound 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) readily forms complexes with both zinc and copper. researchgate.net These complexes typically feature a 1:2 metal-to-ligand stoichiometry, with the metal ion being coordinated by two bidentate ligand molecules. scirp.org The geometry of these complexes can vary, with copper(II) often forming square planar complexes and zinc(II) adopting a tetrahedral or octahedral geometry, the latter by coordinating additional solvent molecules like water. scirp.org The formation of such complexes is often associated with enhanced biological activity compared to the free ligand. nih.gov

Table 2: Examples of Metal Complexes with Halogenated Hydroxyquinoline Analogs

| Complex | Ligand | Metal Center | Reported Geometry |

|---|---|---|---|

| [Ga(5-chloro-8-quinolinolato)₃] | 5-Chloro-8-hydroxyquinoline | Gallium(III) | Octahedral |

| [Ru(p-cymene)(clioquinol)Cl] | 5-Chloro-7-iodo-8-hydroxyquinoline | Ruthenium(II) | Distorted Octahedral |

| [Cu(5-chloro-7-iodo-8-quinolinolato)₂] | 5-Chloro-7-iodo-8-hydroxyquinoline | Copper(II) | Square Planar |

This table presents data from known analogs to illustrate the types of complexes that could be formed with this compound.

Influence of Chelation on Biological Activity and Mode of Action

The biological activity of quinoline derivatives is often intrinsically linked to their ability to chelate metal ions. However, the specific arrangement of substituent groups on the quinoline ring is critical in determining both the chelation potential and the resulting biological effects. For instance, the isomeric 8-hydroxyquinolines are well-documented as potent chelating agents, and their antimicrobial and anticancer properties are largely attributed to the formation of metal complexes. nih.govscirp.orgtandfonline.com These complexes can exhibit enhanced biological activity compared to the free ligand. derpharmachemica.com

In contrast, the position of the hydroxyl group at the 4-position in this compound results in different chelating characteristics compared to 8-hydroxyquinolines. Research on simpler, non-iodinated and non-chlorinated hydroxyquinolines has shown that 4-hydroxyquinoline (B1666331) does not exhibit the same anti-bacterial activity as 8-hydroxyquinoline, suggesting that the chelation mode of 4-hydroxyquinolines may not lead to the same biological outcomes. nih.gov

The proposed mechanisms of action for biologically active metal-chelating quinolines often involve one of two pathways:

Inhibition of metalloenzymes: The quinoline-metal complex might bind to and inhibit enzymes that require metal ions for their function, thereby disrupting essential cellular processes in a target organism. tandfonline.com

Ionophore activity: The quinoline derivative might act as an ionophore, transporting metal ions across cell membranes. This can disrupt the natural balance of metal ions within the cell, leading to oxidative stress and cytotoxicity. tandfonline.com

Without dedicated studies on this compound, it is not possible to determine if it acts through either of these mechanisms or another pathway entirely. Furthermore, the lack of research means there are no available data to construct tables of research findings on its chelation-dependent biological activity.

Therefore, while the broader class of quinolines offers a rich field of study regarding the influence of chelation on biological activity, this specific information is not available for this compound.

Preclinical Toxicology and Safety Considerations of 7 Chloro 6 Iodoquinolin 4 Ol in Research

Investigational Studies on Neurotoxicity Mechanisms

The potential for neurotoxicity is a significant concern for the quinoline (B57606) class of compounds, particularly those with halogen substituents. Historical cases involving halogenated hydroxyquinolines, such as clioquinol (B1669181), have demonstrated the capacity of these molecules to induce severe neurological adverse effects. nih.govnih.gov While direct neurotoxicity studies on 7-chloro-6-iodoquinolin-4-ol are not available, the mechanisms observed with analogous compounds offer a predictive framework for its potential neurotoxic profile.

Research into the neurotoxicity of halogenated quinolines has pointed towards mechanisms involving the disruption of metal ion homeostasis and the induction of oxidative stress. For instance, some quinoline derivatives have been shown to chelate essential metal ions like zinc and copper, which are crucial for normal neurological function. Alterations in the levels of these metals can lead to a cascade of detrimental effects, including enzymatic dysfunction and the generation of reactive oxygen species (ROS). mdpi.com An overproduction of ROS can, in turn, result in damage to neuronal lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis of nerve cells.

Furthermore, some quinoline compounds are known to interfere with neurotransmitter systems. mdpi.com For example, interactions with glutamate (B1630785) receptors, such as the NMDA receptor, have been implicated in the excitotoxicity associated with certain neurotoxic agents. mdpi.com Given that this compound possesses a quinoline core substituted with two different halogens, it is plausible that it could exhibit similar neurotoxic mechanisms. The presence of both chlorine and iodine atoms may influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its neurotoxic potential.

Table 1: Potential Neurotoxicity Mechanisms of Halogenated Quinolines

| Mechanism | Description | Potential Relevance to this compound |

| Metal Ion Chelation | Sequestration of essential metal ions (e.g., Zn²⁺, Cu²⁺) vital for neuronal function. | The quinoline scaffold is a known metal-chelating moiety. |

| Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | Disruption of metal homeostasis can lead to increased ROS production. |

| Mitochondrial Dysfunction | Impairment of mitochondrial function, leading to energy depletion and apoptosis. | Oxidative stress and direct effects on mitochondrial proteins can lead to dysfunction. |

| Neurotransmitter System Interference | Interaction with neurotransmitter receptors (e.g., NMDA receptors), leading to excitotoxicity. | The quinoline structure can interact with various receptor systems in the central nervous system. mdpi.com |

Systemic Absorption and Effects on Endocrine Function (e.g., Thyroid) in Research Models

The systemic absorption of a compound is a critical determinant of its potential for systemic toxicity, including its effects on endocrine organs. The physicochemical properties of this compound, such as its predicted lipophilicity, suggest that it may be readily absorbed following administration, leading to systemic distribution.

Of particular interest within the endocrine system is the thyroid gland, given the presence of iodine in the structure of this compound. The thyroid gland actively transports and utilizes iodine for the synthesis of thyroid hormones (thyroxine and triiodothyronine), which are critical for regulating metabolism, growth, and development. The introduction of an iodinated compound could potentially interfere with this process.

Potential mechanisms of thyroid disruption include:

Competition with Iodine Uptake: The compound or its metabolites could compete with iodide for uptake by the sodium-iodide symporter (NIS) in thyroid follicular cells.

Inhibition of Thyroid Peroxidase (TPO): TPO is a key enzyme in thyroid hormone synthesis, and its inhibition can lead to reduced hormone production.

Alteration of Hormone Transport and Metabolism: The compound could interfere with the binding of thyroid hormones to transport proteins in the blood or alter their metabolism in peripheral tissues.

While no specific studies have investigated the effects of this compound on thyroid function, the broader class of quinoline derivatives has been associated with endocrine-disrupting activities. nih.gov Therefore, preclinical evaluation in research models would be essential to characterize its systemic absorption and assess any potential for thyroid and broader endocrine toxicity.

Table 2: Potential Endocrine Disruption Mechanisms

| Target | Potential Mechanism of Action |

| Thyroid Gland | - Competition with iodide uptake- Inhibition of thyroid peroxidase (TPO)- Alteration of thyroid hormone transport and metabolism |

| Other Endocrine Pathways | - Interaction with nuclear receptors- Alteration of steroidogenesis |

Comparative Toxicity Studies Across Species and Analogue Series

Comparative toxicity studies are invaluable for understanding the toxicological profile of a new chemical entity. By comparing the toxicity of this compound with its structural analogues, researchers can gain insights into structure-activity relationships (SAR) and identify toxicophores.

Furthermore, comparative studies with well-characterized quinolines, such as chloroquine (B1663885) and hydroxychloroquine, can provide a valuable benchmark. eujournal.org While these compounds have a different substitution pattern at the 4-position, they share the 7-chloroquinoline (B30040) core. Studies on these compounds have revealed a range of toxicities, including cardiotoxicity and retinopathy with chronic use. eujournal.orgwikipedia.org

In silico predictive models, such as quantitative structure-activity relationship (QSAR) models, can also be employed to compare the potential toxicity of this compound with a library of known toxicants. researchgate.netpandawainstitute.com These computational approaches can help to prioritize compounds for further in vitro and in vivo testing and to identify potential mechanisms of toxicity early in the research process.

Table 3: Comparative Toxicity Considerations

| Comparator | Rationale for Comparison | Potential Insights |

| Singly Halogenated Analogues | To understand the contribution of each halogen to toxicity. | Elucidation of structure-activity relationships (SAR) for toxicity. |

| Chloroquine/Hydroxychloroquine | Shared 7-chloroquinoline core. | Benchmarking against well-characterized drugs with known toxicities. eujournal.org |

| Other Dihalogenated Quinolines | To assess the impact of halogen type and position on toxicity. | Understanding the influence of physicochemical properties on toxicological outcomes. |

Emerging Research Avenues and Therapeutic Potential of 7 Chloro 6 Iodoquinolin 4 Ol

Repurposing Strategies for Non-Infectious Diseases

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a growing field of interest. mdpi.com Chloroquine (B1663885) and hydroxychloroquine, both 7-chloroquinoline (B30040) derivatives, have been explored for the treatment of various non-infectious diseases beyond their original antimalarial indications. mdpi.com Given this precedent, 7-Chloro-6-iodoquinolin-4-OL could be a candidate for repurposing in areas such as oncology and autoimmune disorders.

Quinoline (B57606) derivatives have demonstrated anticancer properties by interfering with DNA synthesis and inducing oxidative stress. orientjchem.org The unique chemical structure of the quinoline nucleus provides a versatile platform for the design of new bioactive compounds. orientjchem.org A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against several human cancer cell lines, with some compounds showing pronounced selectivity for cancer cells. mdpi.comnih.gov These findings suggest that this compound could be screened for antiproliferative activity against various cancer cell lines.

Table 1: Examples of 7-Chloroquinoline Derivatives and their Investigated Non-Infectious Disease Applications

| Compound/Derivative Class | Investigated Disease Area | Key Findings |

| 7-chloro-(4-thioalkylquinoline) derivatives | Cancer | Exhibited cytotoxic activity against various human cancer cell lines, with some showing selectivity. mdpi.comnih.gov |

| Chloroquine/Hydroxychloroquine | Cancer, Autoimmune Diseases | Successfully used to treat several infections and investigated for other indications. mdpi.com |

| 7-chloroquinoline hydrazones | Cancer | Showed good cytotoxic activity with submicromolar GI50 values on a large panel of cancer cell lines. nih.gov |

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The development of novel analogs through chemical modification is a cornerstone of drug discovery. nih.gov The quinoline scaffold can be readily modified at various positions to generate a library of compounds with diverse biological effects. nih.govmdpi.com For this compound, modifications could be made to the core structure to potentially enhance its efficacy and selectivity for specific biological targets.

The synthesis of new 7-chloroquinoline derivatives has been explored to create compounds with improved pharmacological properties. tandfonline.comproquest.comscienceopen.com For instance, the introduction of different substituents on the quinoline ring can significantly influence the compound's activity. rsc.org Structure-activity relationship (SAR) studies of quinoline derivatives have shown that the nature and position of substituents play a crucial role in their biological activity. rsc.org The synthesis and evaluation of novel analogs of this compound could lead to the identification of compounds with superior therapeutic profiles. proquest.comscienceopen.com

Table 2: Strategies for Developing Novel 7-Chloroquinoline Analogs

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at various positions | To explore the structure-activity relationship and optimize biological activity. rsc.org | Enhanced potency, improved selectivity, better pharmacokinetic properties. |

| Hybridization with other pharmacophores | To create molecules with dual modes of action or to overcome drug resistance. researchgate.net | Broader spectrum of activity, synergistic effects. |

| Bioisosteric replacement | To improve physicochemical properties and biological activity. durham.ac.uk | Increased bioavailability, reduced toxicity. |

Role in Combination Therapies and Drug Delivery Systems

Combination therapies, where multiple drugs are administered together, are a common strategy to enhance therapeutic efficacy and overcome drug resistance. Quinoline-based compounds have been investigated for their potential use in combination with other therapeutic agents. nih.gov For example, the hybridization of the quinoline moiety with other active congeners is a strategy for developing potential drug candidates. researchgate.net this compound could potentially be used in combination with existing drugs to achieve synergistic effects in various diseases.

Furthermore, novel drug delivery systems can improve the therapeutic index of a compound by enhancing its delivery to the target site and reducing off-target effects. The development of targeted drug delivery systems for this compound could increase its accumulation in diseased tissues, thereby enhancing its efficacy and minimizing potential side effects. mdpi.com

Exploration of Specific Target Modulation (e.g., TLR8 Agonism)

Toll-like receptors (TLRs) are key components of the innate immune system and have emerged as important therapeutic targets. tocris.com Certain quinoline derivatives have been identified as modulators of TLRs. nih.govacs.org For instance, some imidazoquinoline derivatives are known agonists of TLR7 and TLR8. acs.org While many small-molecule ligands activate both TLR7 and 8, some quinoline derivatives have shown a degree of selectivity. acs.org

A ring-expanded quinoline, VTX-2337, displayed stronger TLR8 agonistic activity relative to TLR7 activity. nih.gov The activation of TLRs can induce immune responses that are beneficial in the context of infectious diseases and cancer immunotherapy. nih.govacs.org Investigating the ability of this compound to modulate specific TLRs, such as TLR8, could uncover novel immunomodulatory properties and open up new therapeutic avenues.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their clinical applications. While the quinoline scaffold holds immense therapeutic promise, there are several challenges in the translational development of compounds like this compound. These include optimizing drug-like properties, ensuring target engagement in vivo, and establishing a clear therapeutic window.

A significant hurdle in drug development is the high cost and time required for the entire process. tandfonline.com Moreover, the translation of preclinical findings to clinical success is not always straightforward, with data variability and the lack of predictive animal models being major challenges. nih.gov

Despite these challenges, there are also significant opportunities. Advances in computational methods can aid in the design of novel quinoline derivatives with improved pharmacokinetic and pharmacodynamic properties. orientjchem.org Furthermore, a better understanding of the molecular targets and mechanisms of action of quinoline-based compounds will facilitate their clinical development. Collaborative efforts between academic researchers and the pharmaceutical industry are crucial to successfully translate promising compounds like this compound from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-6-iodoquinolin-4-OL, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and oxidation steps. For example, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 60–80°C . Purity validation requires a combination of techniques:

- HPLC : To quantify impurities (<1% threshold).

- NMR Spectroscopy : Confirm structural integrity (e.g., absence of undesired regioisomers).

- Elemental Analysis : Verify C, H, N, Cl, and I percentages within ±0.3% of theoretical values .

Q. How can researchers distinguish this compound from structurally similar quinoline derivatives?

- Methodological Answer : Use mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 335.91 (C₁₀H₆ClINO). X-ray crystallography resolves positional ambiguity of iodine and chlorine substituents. Comparative FT-IR analysis can highlight distinct C–I (500–600 cm⁻¹) vs. C–Br (550–650 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potential efficacy .

- Anti-inflammatory Activity : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (e.g., 40–60% reduction at 50 µM) .

- Antimicrobial Screening : Agar dilution method against S. aureus and E. coli (MIC values <25 µg/mL suggest clinical relevance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. To address this:

- Standardize Protocols : Use identical cell lines, incubation times, and controls (e.g., chloroquine as a reference).

- Replicate Key Studies : Reproduce anti-inflammatory assays with TNF-α and IL-6 measurements under consistent conditions .

- Purity Reassessment : Re-analyze disputed samples via LC-MS to rule out degradation products .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing environmental impact?

- Methodological Answer :

- Catalytic Systems : Replace stoichiometric oxidants (e.g., CrO₃) with TEMPO/NaOCl for greener oxidation .

- Solvent Selection : Use cyclopentyl methyl ether (CPME) instead of DCM to reduce toxicity .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

Q. How can computational modeling guide mechanistic studies of this compound’s biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV.

- QSAR Analysis : Correlate substituent electronegativity (e.g., iodine’s polarizability) with antimicrobial potency .

- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Best Practices for Reproducibility

- Documentation : Include detailed experimental sections with reagent grades, instrument models, and software versions .

- Data Sharing : Deposit spectral data (NMR, HRMS) in public repositories like PubChem or Zenodo .

- Peer Review : Cite foundational studies on quinoline derivatives to contextualize novel findings .